2-(3-bromophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one
Descripción
This compound is a pyrrol-5-one derivative with a complex substitution pattern. Key structural features include:
- Position 1: A 2-morpholin-4-ylethyl group, which may enhance solubility due to the polar morpholine moiety.
- Position 3: A 7-methoxybenzofuran-2-carbonyl substituent, contributing electron-rich aromaticity and metabolic stability.
- Position 4: A hydroxyl group, offering hydrogen-bonding capability.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25BrN2O6/c1-33-19-7-3-5-17-15-20(35-25(17)19)23(30)21-22(16-4-2-6-18(27)14-16)29(26(32)24(21)31)9-8-28-10-12-34-13-11-28/h2-7,14-15,22,31H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIIRCGUDQZUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC(=CC=C4)Br)CCN5CCOCC5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Pyrrol-5-one Derivatives with Aromatic Substituents
The target compound shares structural similarities with other pyrrolone derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects on Synthesis : shows that trifluoromethyl (Compound 25) and trifluoromethoxy (Compound 23) groups yield lower synthesis efficiencies (9% and 32%, respectively) compared to simpler substituents. The target’s 3-bromophenyl group may similarly impact reactivity due to steric hindrance .
- Morpholine vs. Other Substituents : The morpholinylethyl group in the target compound likely improves aqueous solubility compared to hydroxypropyl () or methoxyethyl () groups .
- Acyl Group Diversity : The 7-methoxybenzofuran-2-carbonyl group in the target compound differs from ’s unsubstituted benzofuran and ’s methylbenzoyl groups. Methoxy substitution may enhance metabolic stability via electron donation .
Bromophenyl-Containing Analogues
The 3-bromophenyl group appears in both the target compound and ’s pyrrolone derivative. However, substitutes the morpholine group with a methoxyethyl chain and replaces the benzofuran carbonyl with a benzyloxy-methylbenzoyl group. This suggests that:
- The morpholine moiety may offer better pharmacokinetic properties than methoxyethyl.
Research Findings and Implications
- Synthetic Challenges : Low yields in ’s trifluoromethyl-substituted analogues (9%) highlight the difficulty of incorporating bulky electron-withdrawing groups, which may extend to the target’s bromophenyl group .
- Morpholine’s Role : Morpholine-containing derivatives (e.g., ) are often prioritized in drug design for their balanced solubility and bioavailability, suggesting the target compound may exhibit favorable ADME properties .
- Halogen Effects : The 3-bromophenyl group in the target and could enhance binding affinity via halogen bonding, a feature absent in ethoxy- or trifluoromethyl-substituted analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
